5-Methyl-1H-indole-2-carbaldehyde
Overview
Description
5-Methyl-1H-indole-2-carbaldehyde is a chemical compound with the molecular formula C10H9NO . It has a molecular weight of 159.18 g/mol . The IUPAC name for this compound is 5-methyl-1H-indole-2-carbaldehyde .
Molecular Structure Analysis
The molecular structure of 5-Methyl-1H-indole-2-carbaldehyde includes a benzene ring fused to a pyrrole ring . The InChI code for this compound is 1S/C10H9NO/c1-7-2-3-10-8(4-7)5-9(6-12)11-10/h2-6,11H,1H3 .Physical And Chemical Properties Analysis
5-Methyl-1H-indole-2-carbaldehyde has a molecular weight of 159.18 g/mol, an XLogP3-AA of 2.2, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 1, and a rotatable bond count of 1 . It also has a topological polar surface area of 32.9 Ų .Scientific Research Applications
Antiviral Activity
Indole derivatives, including 5-Methyl-1H-indole-2-carbaldehyde, have been found to possess antiviral activity . For instance, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .
Anti-inflammatory Agents
Indole-5-carboxaldehyde, a close relative of 5-Methyl-1H-indole-2-carbaldehyde, has been used in the preparation of curcumin derivatives as anti-inflammatory agents .
Anticancer Applications
Indole derivatives have shown potential in the treatment of cancer cells . The indole nucleus is found in many synthetic drug molecules, which bind with high affinity to multiple receptors, making them useful in developing new anticancer derivatives .
Antimicrobial Agents
Methyl (E)-1-(substitutedbenzyl)-3-((2-(4, 5-dihydro-1H-imidazol-2-yl)hydrazono)methyl)-1H-indole-5-carboxylate derivatives were reported as antimicrobial agents . These compounds showed activity against Mycobacterium tuberculosis, multidrug-resistant Acinetobacter baumanii, and Gram-negative bacteria .
Anti-HIV Activity
Indole derivatives have been found to possess anti-HIV activity . The indole nucleus is a key component in many synthetic drug molecules that bind with high affinity to multiple receptors, making them useful in developing new anti-HIV derivatives .
Antioxidant Activity
Indole derivatives have been found to possess antioxidant activity . The indole nucleus is a key component in many synthetic drug molecules that bind with high affinity to multiple receptors, making them useful in developing new antioxidant derivatives .
Antidiabetic Applications
Indole derivatives have been found to possess antidiabetic activity . The indole nucleus is a key component in many synthetic drug molecules that bind with high affinity to multiple receptors, making them useful in developing new antidiabetic derivatives .
Antimalarial Applications
Indole derivatives have been found to possess antimalarial activity . The indole nucleus is a key component in many synthetic drug molecules that bind with high affinity to multiple receptors, making them useful in developing new antimalarial derivatives .
Future Directions
Indole derivatives, including 5-Methyl-1H-indole-2-carbaldehyde, are essential and efficient chemical precursors for generating biologically active structures . They have attracted increasing attention in recent years due to their potential in the treatment of various disorders in the human body . Therefore, it is expected that the study and application of these compounds will continue to be a significant area of research in the future .
properties
IUPAC Name |
5-methyl-1H-indole-2-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c1-7-2-3-10-8(4-7)5-9(6-12)11-10/h2-6,11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNQPHKBPSUZRAA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20480300 | |
Record name | 5-Methyl-1H-indole-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20480300 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-1H-indole-2-carbaldehyde | |
CAS RN |
1463-60-1 | |
Record name | 5-Methyl-1H-indole-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20480300 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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